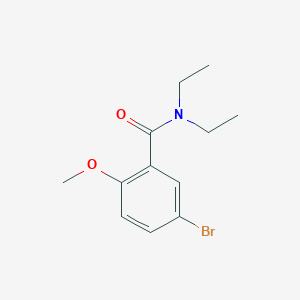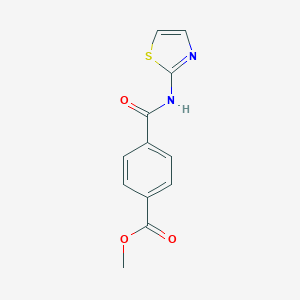
5-bromo-N,N-diethyl-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N,N-diethyl-2-methoxybenzamide, also known as BDMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDMB is a benzamide derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5-bromo-N,N-diethyl-2-methoxybenzamide involves its interaction with various enzymes and receptors in the body. 5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to inhibit the activity of MAO-B, which leads to an increase in dopamine levels in the brain. Additionally, 5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition of enzyme activity has been linked to the potential neuroprotective and anticancer effects of 5-bromo-N,N-diethyl-2-methoxybenzamide.
Biochemical and Physiological Effects:
5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its inhibition of enzyme activity, 5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects. Additionally, 5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to have cytotoxic effects on cancer cells, which may be due to its ability to induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-N,N-diethyl-2-methoxybenzamide in lab experiments is its high purity and good yields. Additionally, 5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to have a selective inhibitory effect on certain enzymes, which makes it a useful tool for studying the function of these enzymes. However, one limitation of using 5-bromo-N,N-diethyl-2-methoxybenzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 5-bromo-N,N-diethyl-2-methoxybenzamide. One potential direction is the development of 5-bromo-N,N-diethyl-2-methoxybenzamide as a neuroprotective agent for the treatment of Parkinson's disease. Additionally, further research is needed to fully understand the potential anticancer effects of 5-bromo-N,N-diethyl-2-methoxybenzamide and to develop it as a potential anticancer drug. Finally, there is potential for the use of 5-bromo-N,N-diethyl-2-methoxybenzamide as a tool for drug discovery, particularly in the development of selective enzyme inhibitors.
Méthodes De Synthèse
The synthesis of 5-bromo-N,N-diethyl-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with diethylamine and thionyl chloride. The resulting intermediate is then reacted with N,N-diethylamine to yield 5-bromo-N,N-diethyl-2-methoxybenzamide. This method has been reported to yield high purity and good yields of 5-bromo-N,N-diethyl-2-methoxybenzamide.
Applications De Recherche Scientifique
5-bromo-N,N-diethyl-2-methoxybenzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine. This inhibition of MAO-B activity has been linked to neuroprotective effects in Parkinson's disease. In cancer research, 5-bromo-N,N-diethyl-2-methoxybenzamide has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for anticancer drug development. Additionally, 5-bromo-N,N-diethyl-2-methoxybenzamide has been studied for its potential use as a tool for drug discovery due to its ability to selectively inhibit certain enzymes.
Propriétés
IUPAC Name |
5-bromo-N,N-diethyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-4-14(5-2)12(15)10-8-9(13)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFYLRFPVQYCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![N-ethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250460.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250463.png)
![Methyl 4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B250466.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)

![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)